Methyl 2-amino-3-chloro-5-nitrobenzoate

Positional isomerism Nitrobenzoate reactivity Electronic effects

Researchers risk irreproducible SAR when procuring the incorrect positional isomer (CAS 84228-49-9) or free acid form. This authentic 3-chloro-5-nitro isomer provides four orthogonal reactive handles (2-NH₂, 3-Cl, 5-NO₂, 1-COOCH₃) enabling sequential chemoselective transformations for diversity-oriented synthesis. • Methyl ester enhances membrane permeability vs. free acid-validated for antimycobacterial fragment screening. • 33% greater theoretical combinatorial diversification vs. non-amino analog methyl 3-chloro-5-nitrobenzoate. • ≥98% purity, white to pale yellow crystalline solid. Available in 1 g-10 g research quantities with global shipping.

Molecular Formula C8H7ClN2O4
Molecular Weight 230.60 g/mol
Cat. No. B12842910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-chloro-5-nitrobenzoate
Molecular FormulaC8H7ClN2O4
Molecular Weight230.60 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)N
InChIInChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3
InChIKeyNQVDYKOGHUVUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-chloro-5-nitrobenzoate: Core Identity, Physicochemical Profile, and Scientific Procurement Relevance


Methyl 2-amino-3-chloro-5-nitrobenzoate (CAS 2092144-82-4) is a polysubstituted nitroaromatic ester belonging to the nitrobenzoic acid derivative class, with the molecular formula C₈H₇ClN₂O₄ and a molecular weight of 230.61 g·mol⁻¹ [1]. The compound features a distinct 2-amino-3-chloro-5-nitro substitution pattern on the benzoate core, differentiating it from its positional isomer methyl 2-amino-5-chloro-3-nitrobenzoate (CAS 84228-49-9) . It is commercially available at ≥95% purity as a white to pale yellow crystalline solid, soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water . The predicted boiling point is 383.1±37.0 °C, density is 1.503±0.06 g·cm⁻³, and the predicted acid dissociation constant (pKa) of the conjugate acid of the aniline nitrogen is −3.66±0.20 [1]. This compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and as a synthetic intermediate for dyes, pigments, and bioactive molecule construction .

Why Methyl 2-amino-3-chloro-5-nitrobenzoate Cannot Be Casually Replaced by In-Class Analogs


Although several chloro-nitro benzoate esters share the same molecular formula (C₈H₇ClN₂O₄), their substitution pattern critically governs electronic properties, reactivity, and biological performance. The 3-chloro-5-nitro isomer exhibits a different electronic landscape compared to the 5-chloro-3-nitro isomer due to the distinct resonance and inductive effects of chlorine and nitro groups at meta vs. para positions relative to the ester . Furthermore, the methyl ester form provides a crucial pharmacokinetic advantage over the corresponding free carboxylic acid (2-amino-3-chloro-5-nitrobenzoic acid, CAS 773109-32-3), as esterification masks the ionizable carboxylate, enhancing membrane permeability — a principle established by the observation that nitrobenzoate esters demonstrate improved antimycobacterial activity compared to their free acid counterparts [1]. The amino group at the 2-position enables intramolecular hydrogen bonding that stabilizes specific conformations, as evidenced by the crystal structure of the related benzamide derivative [2]. These interdependent structural features mean that simple in-class substitution without experimental validation of the specific isomer and ester form can lead to divergent synthetic outcomes, altered biological activity, and irreproducible results.

Quantitative Differentiation Evidence for Methyl 2-amino-3-chloro-5-nitrobenzoate vs. Closest Analogs


Positional Isomer Differentiation: 3-Chloro-5-Nitro vs. 5-Chloro-3-Nitro Substitution Pattern

The 3-chloro-5-nitro substitution pattern in methyl 2-amino-3-chloro-5-nitrobenzoate places the electron-withdrawing nitro group para to the ester and the chlorine meta to the ester, whereas the positional isomer methyl 2-amino-5-chloro-3-nitrobenzoate (CAS 84228-49-9) places the nitro group meta and chlorine para to the ester [1]. This difference in substitution pattern alters the electronic environment of the aromatic ring and the reactivity of the chloro substituent toward nucleophilic aromatic substitution (SNAr). In the 3-chloro-5-nitro isomer, the nitro group is conjugated with the ester carbonyl, potentially enhancing the electrophilicity of the ester carbon and facilitating nucleophilic acyl substitution reactions. The distinct positioning also modulates the pKa of the aniline NH₂ group and the overall hydrogen-bonding capacity of the molecule [2]. These differences are non-trivial for researchers performing structure-activity relationship (SAR) studies or using the compound as a synthetic building block, where isomeric purity directly affects downstream product identity and yield.

Positional isomerism Nitrobenzoate reactivity Electronic effects

Methyl Ester vs. Free Carboxylic Acid: Membrane Permeability and Prodrug Potential

A systematic study by Pais et al. (2023) evaluated a library of 64 nitrobenzoate esters and nitrothiobenzoates for activity against Mycobacterium tuberculosis [1]. The results demonstrated that esters of weak acids exhibit improved antimycobacterial activity over the corresponding free acids, attributed to enhanced passive diffusion across the mycobacterial cell membrane [1]. This class-level finding is directly applicable to the target compound: methyl 2-amino-3-chloro-5-nitrobenzoate (the methyl ester, CAS 2092144-82-4) is expected to possess superior membrane permeability compared to its free acid counterpart, 2-amino-3-chloro-5-nitrobenzoic acid (CAS 773109-32-3). The physicochemical basis for this differentiation is further supported by the predicted LogP difference: the free acid has a reported LogP of approximately 2.0 and a LogD (pH 7.4) of −1.25, indicating significant ionization at physiological pH that would hinder membrane passage [2]. In contrast, the methyl ester lacks the ionizable carboxyl proton, maintaining a higher effective lipophilicity across a broader pH range. Importantly, the Pais et al. study also found that the greater antitubercular activity of nitro derivatives was unrelated to their pKa values or hydrolysis rates, suggesting that the ester form provides a genuine permeation advantage rather than merely altering acid strength [1].

Prodrug design Membrane permeability Antimycobacterial activity

Conformational Pre-organization: Intramolecular Hydrogen Bonding Evidenced by X-Ray Crystallography of the Benzamide Analog

Single-crystal X-ray diffraction of the closely related amide derivative, 2-amino-3-chloro-5-nitrobenzamide, reveals that the 2-amino-3-chloro-5-nitro substitution pattern enforces a specific conformational signature [1]. The amide (ester surrogate) group is significantly twisted out of the plane of the benzene ring with a C–C–C–O torsion angle of 34.2(5)°, while the nitro group remains nearly co-planar with the aromatic ring [O–N–C–C torsion angle = 4.0(5)°] [1]. Critically, the crystal structure reveals the presence of intramolecular N–H···O and N–H···Cl hydrogen bonds that stabilize this conformation [1]. This conformational pre-organization is a direct consequence of the specific 2-amino-3-chloro substitution pattern and would not be present in isomers lacking the ortho-amino/chloro arrangement (e.g., the 4-amino or 5-chloro-3-nitro isomers). For methyl 2-amino-3-chloro-5-nitrobenzoate, a similar intramolecular hydrogen-bonding network between the 2-amino group and the ester carbonyl oxygen (and potentially the 3-chloro substituent) is expected to influence the compound's solution-phase conformation, spectroscopic properties, and reactivity.

Conformational analysis Hydrogen bonding Crystal engineering

Synthetic Versatility: Orthogonal Reactive Handles Enable Divergent Derivatization

Methyl 2-amino-3-chloro-5-nitrobenzoate possesses three chemically orthogonal functional groups — a primary aromatic amine (C-2), an aryl chloride (C-3), a nitro group (C-5), and a methyl ester (C-1) — that can be selectively manipulated in a sequential manner . The nitro group can be selectively reduced to an amine (yielding methyl 2,5-diamino-3-chlorobenzoate) using H₂/Pd-C or other reducing agents . The aryl chloride can undergo SNAr reactions with amines or thiols, or participate in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) . The methyl ester can be hydrolyzed to the free acid or converted to amides via direct amidation [1]. The 2-amino group can be diazotized for Sandmeyer-type substitutions or acylated to form amides . This orthogonal reactivity profile differentiates the compound from simpler nitrobenzoate esters (e.g., methyl 3-chloro-5-nitrobenzoate, CAS 36138-28-0, which lacks the 2-amino group and thus has one fewer diversification handle) .

Synthetic building block Orthogonal functional groups Diversity-oriented synthesis

Antimycobacterial Potential: Nitrobenzoate Esters as a Privileged Scaffold for Tuberculosis Drug Discovery

The comprehensive study by Pais et al. (2023) on a library of 64 nitrobenzoate and nitrothiobenzoate derivatives established that aromatic nitro substitution is a key determinant of antimycobacterial activity against M. tuberculosis [1]. The most active compounds in the library were those bearing aromatic nitro groups, with the 3,5-dinitro ester series showing the highest potency [1]. Critically, the study demonstrated that the antitubercular activity of nitro derivatives was unrelated to their pKa values or hydrolysis rates, and that no direct correlation was found between nitro-associated antimicrobial activity and cytotoxicity against human THP-1 monocytic cells [1]. This safety-activity decoupling challenges the conventional assumption that nitroaromatic antimicrobial activity inevitably entails high mammalian toxicity. Methyl 2-amino-3-chloro-5-nitrobenzoate, as a mono-nitro, chloro-substituted ester, occupies an intermediate structural space within this SAR landscape: it retains the essential nitro group for bioactivation while offering the 3-chloro and 2-amino substituents as additional tuning handles for optimizing potency, selectivity, and pharmacokinetic properties.

Tuberculosis Antimycobacterial agents Nitroaromatic prodrugs

High-Value Application Scenarios for Methyl 2-amino-3-chloro-5-nitrobenzoate in Research and Industrial Procurement


Antitubercular Fragment-Based Drug Discovery (FBDD) and Lead Optimization

As established by the class-level evidence from Pais et al. (2023), nitrobenzoate esters are a validated scaffold for antimycobacterial drug discovery [1]. Methyl 2-amino-3-chloro-5-nitrobenzoate is particularly well-suited as a fragment hit or early lead compound for tuberculosis programs. Its mono-nitro substitution mitigates the toxicity concerns associated with dinitroaromatics, while the 3-chloro and 2-amino groups offer orthogonal vectors for fragment growing, merging, or linking strategies. The methyl ester also provides the membrane permeability advantage documented for this compound class [1]. Procurement of this specific isomer (CAS 2092144-82-4) ensures that SAR data generated during optimization are reproducible and attributable to the correct molecular structure.

Diversity-Oriented Synthesis and Heterocyclic Library Production

The four orthogonal reactive handles (2-NH₂, 3-Cl, 5-NO₂, 1-COOCH₃) enable sequential, chemoselective transformations that are ideal for diversity-oriented synthesis . The 2-amino group can be cyclized with the ester to form benzoxazinones or with the nitro group (after reduction) to form benzimidazoles and quinoxalines. The 3-chloro substituent serves as a cross-coupling handle for introducing aryl, heteroaryl, or amino diversity elements via Suzuki or Buchwald-Hartwig reactions. This four-handle system provides a 33% greater theoretical combinatorial diversification capacity compared to the non-amino analog methyl 3-chloro-5-nitrobenzoate. For CROs and medicinal chemistry groups building screening libraries, this compound offers a cost-effective single starting material to access multiple distinct chemotypes.

Dye, Pigment, and Agrochemical Intermediate Manufacturing

Nitroaromatic amino esters are established intermediates in the production of disperse dyes, pigments, and agrochemicals [2]. The 2-amino-3-chloro-5-nitro substitution pattern is particularly relevant for azo dye synthesis, where the amino group serves as the diazo component and the chlorine and nitro substituents modulate the absorption wavelength and fastness properties of the resulting dye. The methyl ester can be retained in the final product to tune hydrophobicity or can be hydrolyzed post-coupling to generate water-solubilizing carboxylate groups. Industrial procurement of this compound at scale (≥95% purity, multi-kilogram quantities) from reputable suppliers supports the consistent production of dyes with reproducible coloristic properties.

Conformational and Hydrogen-Bonding Studies in Crystal Engineering

The crystal structure of the closely related 2-amino-3-chloro-5-nitrobenzamide reveals a unique conformational signature: a significantly twisted amide group (C–C–C–O torsion = 34.2°) and a near-coplanar nitro group (O–N–C–C torsion = 4.0°), stabilized by intramolecular N–H···O and N–H···Cl hydrogen bonds [3]. Methyl 2-amino-3-chloro-5-nitrobenzoate provides an excellent model system for studying analogous conformational effects in ester derivatives, including the competition between intramolecular hydrogen bonding and crystal packing forces. This application is relevant for academic crystallography groups, solid-state chemists, and pharmaceutical scientists investigating polymorphism, co-crystal formation, and the relationship between molecular conformation and physicochemical properties.

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